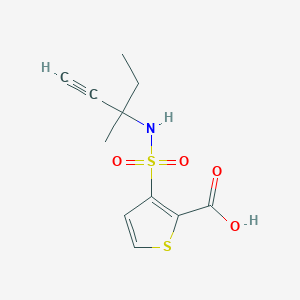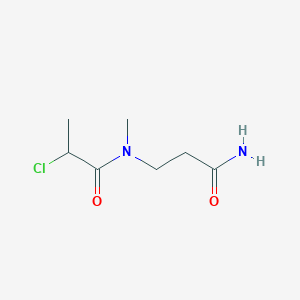![molecular formula C15H20FN3O2 B7429373 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is not fully understood. However, it is believed to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone has been found to modulate several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has also been found to improve cognitive function and reduce neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is its potential use in drug development. Its dual mechanism of action and promising pharmacological properties make it a potential candidate for the treatment of various neurological and psychiatric disorders. However, one limitation of this compound is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems it modulates. Additionally, its potential use in combination therapy with other drugs should also be explored. Furthermore, its efficacy and safety in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone involves a series of chemical reactions. The first step involves the reaction of 6-fluoropyridin-2-amine with piperazine to form 4-(6-Fluoropyridin-2-yl)piperazine. This intermediate is then reacted with 1-methoxycyclobutanecarboxylic acid to form the final product [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone.
Scientific Research Applications
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone has been extensively studied for its potential use in drug development. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. Additionally, it has also been studied for its potential use in the treatment of neuropathic pain and cognitive disorders.
properties
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-21-15(6-3-7-15)14(20)19-10-8-18(9-11-19)13-5-2-4-12(16)17-13/h2,4-5H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHUKKQJYCGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7429292.png)
![3-chloro-N-[3-(2-ethoxyethoxymethyl)phenyl]-2-hydroxybenzenesulfonamide](/img/structure/B7429300.png)
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)
![tert-butyl 4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethylcarbamoyl]benzoate](/img/structure/B7429317.png)
![2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B7429319.png)
![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)

![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
![Methyl 2-methoxy-4-[[4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carbonyl]amino]benzoate](/img/structure/B7429359.png)
![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![(1-Ethoxycyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429400.png)